REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].C([O:14][C:15](=[O:17])[CH3:16])(=O)C.C(O)(=[O:20])C>>[CH3:8][C:7]([CH2:6][C:5]([CH2:16][C:15]([OH:14])=[O:17])=[O:20])=[O:10].[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2]
|
Name
|
|
Quantity
|
402 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
catalyst
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to around 50° C
|
Type
|
CUSTOM
|
Details
|
has fallen to around 30° C
|
Type
|
CUSTOM
|
Details
|
distils off under normal pressure
|
Type
|
CUSTOM
|
Details
|
distils over continuously
|
Type
|
CUSTOM
|
Details
|
When no more acetic acid distils off
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off under suction
|
Type
|
DISTILLATION
|
Details
|
The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum
|
Type
|
WAIT
|
Details
|
the residue left
|
Type
|
DISTILLATION
|
Details
|
distilled in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |